Ethyl 7-oxo-7-(9-phenanthryl)heptanoate
Description
Contextualization of Phenanthrene-Derived Compounds in Synthetic Organic Chemistry
Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a cornerstone in the field of organic chemistry. numberanalytics.comwikipedia.org It serves as a fundamental scaffold for a wide array of complex molecules. numberanalytics.com The planar and aromatic nature of the phenanthrene core imparts unique electronic and physical properties to its derivatives. numberanalytics.com
Phenanthrene and its derivatives are not merely laboratory curiosities; they are found in various natural products, including steroids and bile acids. wikipedia.org Furthermore, the phenanthrene skeleton is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials with specialized optical and electronic properties. numberanalytics.com The reactivity of the phenanthrene nucleus, particularly its propensity for electrophilic substitution reactions, allows for the introduction of diverse functional groups, making it a versatile building block for synthetic chemists. numberanalytics.comnumberanalytics.com
Overview of Keto-Esters in Complex Molecular Architectures
Keto-esters are a class of organic compounds that contain both a ketone and an ester functional group. These bifunctional molecules are highly valuable intermediates in the synthesis of complex organic structures. beilstein-journals.orgnews-medical.net The presence of two distinct carbonyl groups with different reactivities allows for selective chemical transformations, providing chemists with a powerful tool for constructing intricate molecular frameworks. news-medical.net
The ketone moiety can participate in a variety of reactions, including nucleophilic additions and aldol (B89426) condensations, while the ester group can be hydrolyzed, reduced, or converted into other functional groups. beilstein-journals.orgorganicchemistrytutor.com This versatility makes keto-esters crucial precursors in the synthesis of natural products and pharmaceuticals. beilstein-journals.org Recent advances in synthetic methodology have further expanded the utility of keto-esters, enabling their use in novel and efficient chemical transformations. news-medical.net
Rationale for In-depth Investigation of Ethyl 7-oxo-7-(9-phenanthryl)heptanoate
The rationale for a thorough investigation of this compound stems from the synergistic combination of its phenanthrene core and the keto-ester functional group. The phenanthrene moiety provides a rigid, aromatic scaffold that can be functionalized to modulate the molecule's physical and biological properties. The long alkyl chain of the heptanoate (B1214049) group introduces flexibility and can influence solubility and intermolecular interactions.
The presence of the keto group at the 7-position offers a reactive site for further chemical modifications, such as the introduction of new stereocenters or the construction of heterocyclic rings. The ethyl ester provides a handle for further derivatization or for linking the molecule to other substrates. This combination of features suggests that this compound could serve as a valuable intermediate in the synthesis of novel liquid crystals, organic electronics, or biologically active compounds.
Scope and Objectives of Academic Research on this compound
While specific research on this compound is limited, the objectives of a hypothetical academic investigation into this compound would likely focus on several key areas. A primary objective would be the development of an efficient and scalable synthesis of the molecule. A plausible and common method for such a synthesis would be the Friedel-Crafts acylation of phenanthrene. numberanalytics.comrsc.orgorganic-chemistry.org This well-established reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. organic-chemistry.org In this case, phenanthrene would be acylated with a derivative of heptanoic acid to introduce the keto-ester side chain. The regioselectivity of this reaction would be a critical aspect to study, as phenanthrene has multiple non-equivalent positions where acylation can occur. numberanalytics.comrsc.org
Further research would likely explore the reactivity of the keto and ester functionalities. This could involve reducing the ketone to an alcohol, using it in carbon-carbon bond-forming reactions, or modifying the ester group. Spectroscopic and crystallographic studies would be essential to fully characterize the compound and its derivatives, providing insights into their three-dimensional structure and electronic properties. Ultimately, the goal of such research would be to assess the potential of this compound as a building block for the creation of new materials and molecules with valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxo-7-phenanthren-9-ylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-2-26-23(25)15-5-3-4-14-22(24)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,2-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMMMJCOXXWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645609 | |
| Record name | Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-92-6 | |
| Record name | Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 7 Oxo 7 9 Phenanthryl Heptanoate
Review of Established Synthetic Strategies for Analogous Phenanthryl Ketones and Esters
The synthesis of phenanthryl ketones and esters has been a subject of interest due to their potential applications in medicinal chemistry and materials science. Historically, the functionalization of phenanthrene (B1679779) has been achieved through classical electrophilic aromatic substitution reactions. However, the presence of multiple reactive sites in the phenanthrene ring system often leads to mixtures of isomers, posing significant purification challenges.
The reactivity of phenanthrene towards electrophiles is highest at the C9 and C10 positions. This preference is attributed to the ability of these positions to form the most stable carbocation intermediates (arenium ions) upon electrophilic attack, as the positive charge can be delocalized over two of the three rings without disrupting the aromaticity of a benzene (B151609) ring. Consequently, many synthetic strategies for preparing 9-substituted phenanthrenes, including ketones, exploit this inherent reactivity.
Modern synthetic methods have provided more selective routes to specific phenanthryl derivatives. These include directed ortho-metalation, transition-metal-catalyzed cross-coupling reactions, and functionalization of pre-substituted phenanthrenes. These techniques offer greater control over regioselectivity, allowing for the synthesis of specific isomers that are difficult to obtain through classical methods. For the synthesis of molecules like Ethyl 7-oxo-7-(9-phenanthryl)heptanoate, these advanced methods can be instrumental in achieving high purity and yield.
Classical and Modern Approaches for C-C Bond Formation Involving the Phenanthrene Moiety
The formation of the C-C bond between the phenanthrene ring and the seven-carbon side chain is the cornerstone of the synthesis of this compound. This can be accomplished through several well-established and contemporary organic reactions.
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In the context of synthesizing the target molecule, a Grignard reagent derived from a 9-halophenanthrene, such as 9-bromophenanthrene, can be reacted with a suitable electrophile to introduce the seven-carbon chain.
A plausible synthetic route would involve the reaction of 9-phenanthrylmagnesium bromide with an electrophile containing the seven-carbon backbone. One such electrophile could be a derivative of pimelic acid, such as a pimeloyl chloride monoester. The reaction would proceed via nucleophilic acyl substitution to form the desired keto-ester directly.
Alternatively, the Grignard reagent could be reacted with a cyclic anhydride (B1165640), like pimelic anhydride. This reaction would initially form a keto-acid after acidic workup. This intermediate, 7-oxo-7-(9-phenanthryl)heptanoic acid, can then be esterified in a subsequent step to yield the final product. The use of a cyclic anhydride is a common strategy for introducing a keto-acid functionality onto an aromatic ring via an organometallic reagent.
It is important to note that Grignard reagents are highly reactive and can participate in side reactions. Therefore, careful control of reaction conditions, such as temperature and the purity of reagents and solvents, is crucial for achieving a good yield of the desired product.
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones and involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or an anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comrsc.org
For the synthesis of the precursor 7-oxo-7-(9-phenanthryl)heptanoic acid, phenanthrene can be acylated with a derivative of pimelic acid. A suitable acylating agent would be pimelic anhydride or a mono-ester mono-acyl chloride of pimelic acid, such as ethyl 7-(chloroformyl)heptanoate. The reaction with pimelic anhydride would yield the keto-acid directly.
A key consideration in the Friedel-Crafts acylation of phenanthrene is regioselectivity. As mentioned, phenanthrene has multiple positions susceptible to electrophilic attack, with the C9 and C10 positions being the most reactive. The choice of solvent and reaction conditions can influence the isomeric distribution of the product. rsc.orgresearchgate.net For instance, in some cases, the kinetically favored product may be the 9-acylphenanthrene, while under thermodynamic control, rearrangement to other isomers can occur. researchgate.nethuji.ac.il Therefore, optimization of the reaction conditions is essential to maximize the yield of the desired 9-substituted isomer.
Table 1: Regioselectivity in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (B180964) (%) |
| Ethylene dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | - | 0.5 | 37 |
Data adapted from a study on the Friedel-Crafts acetylation of phenanthrene, illustrating the influence of the solvent on the product distribution. While this data is for acetylation, it provides insight into the regiochemical challenges of acylating phenanthrene. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have become indispensable tools in modern organic synthesis for the formation of C-C bonds. These reactions offer high selectivity and functional group tolerance.
A potential route to this compound using this methodology would involve the coupling of a 9-phenanthrene derivative with a suitable seven-carbon building block. For example, a Suzuki coupling could be employed between 9-phenanthreneboronic acid and an ethyl 7-halo-7-oxoheptanoate derivative. Alternatively, a Stille coupling could be performed between a 9-stannylphenanthrene and a suitable acyl chloride.
These cross-coupling reactions typically require a palladium catalyst, a ligand, and a base. The choice of these components is crucial for the success of the reaction and needs to be optimized for the specific substrates used. The advantage of these methods lies in their high regioselectivity, as the C-C bond is formed specifically at the position of the halogen or boron/tin substituent on the phenanthrene ring.
Esterification Techniques for Alpha-Keto Heptanoic Acid Derivatives
Once the precursor, 7-oxo-7-(9-phenanthryl)heptanoic acid, is synthesized, the final step is its conversion to the corresponding ethyl ester. This can be achieved through several standard esterification methods.
The most common and straightforward method is the Fischer esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester. Removal of water as it is formed can also be used to increase the yield.
Other methods for esterification include reaction with an alkyl halide (e.g., ethyl iodide) in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid towards nucleophilic attack by ethanol. These methods are often milder than Fischer esterification and can be advantageous if the starting material is sensitive to strong acids.
Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound
The synthesis of this compound requires careful consideration of selectivity at various stages.
Chemoselectivity: The molecule contains both a ketone and an ester functional group. During the synthesis, it is important to choose reagents and reaction conditions that selectively target the desired functional group transformation without affecting others. For instance, in a Grignard-based synthesis, the choice of the electrophile is critical to avoid reaction at an ester carbonyl if it is already present in the molecule.
Regioselectivity: As discussed in the context of Friedel-Crafts acylation, achieving substitution at the C9 position of the phenanthrene ring is a major regiochemical challenge. The use of palladium-catalyzed cross-coupling reactions with a pre-functionalized 9-substituted phenanthrene offers a significant advantage in controlling the regioselectivity of the C-C bond formation.
Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a concern in its synthesis. However, if chiral centers were present in the starting materials or introduced during the synthesis, their control would be an important consideration.
Optimization of Reaction Parameters and Yields for Scalable Synthesis
The optimization of any chemical synthesis is crucial for improving yield, minimizing byproducts, and ensuring the process is efficient and scalable. numberanalytics.com For the proposed Friedel-Crafts acylation synthesis of this compound, several parameters would need to be systematically investigated.
Key parameters for optimization include:
Choice of Lewis Acid Catalyst : While aluminum chloride (AlCl₃) is a traditional and effective catalyst for Friedel-Crafts reactions, its stoichiometry is a key variable. numberanalytics.com Typically, more than a stoichiometric amount is required because the catalyst complexes with the product ketone. organic-chemistry.org Varying the molar ratio of AlCl₃ to the reactants would be essential to find the optimal balance between reaction rate and cost/waste.
Solvent System : As noted, the solvent plays a crucial role in directing the position of acylation on the phenanthrene ring. rsc.org A systematic screening of solvents (e.g., 1,2-dichloroethane, nitrobenzene, carbon disulfide) would be necessary to maximize the yield of the desired 9-isomer.
Reaction Temperature : Temperature significantly affects the rate of reaction and the formation of side products. numberanalytics.com Initial trials might be conducted at low temperatures (e.g., 0 °C) and gradually increased to find the optimal temperature that provides a reasonable reaction rate without significant decomposition or byproduct formation.
Reaction Time : The duration of the reaction must be sufficient for the starting materials to be consumed but not so long that product degradation or side reactions become significant. Progress would be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
The findings from such an optimization study could be presented in a table, illustrating the effect of each parameter on the reaction's outcome.
Hypothetical Optimization Data for the Synthesis of this compound
| Entry | Catalyst (AlCl₃) Equiv. | Solvent | Temperature (°C) | Time (h) | Yield of 9-isomer (%) |
|---|---|---|---|---|---|
| 1 | 1.1 | CS₂ | 25 | 4 | 35 |
| 2 | 1.5 | CS₂ | 25 | 4 | 42 |
| 3 | 1.5 | Nitrobenzene | 25 | 4 | 25 (major 3-isomer) |
| 4 | 1.5 | 1,2-Dichloroethane | 0 | 6 | 50 |
| 5 | 1.5 | 1,2-Dichloroethane | 25 | 4 | 58 |
| 6 | 2.0 | 1,2-Dichloroethane | 25 | 4 | 55 (increased byproducts) |
This table is for illustrative purposes only and represents a hypothetical optimization process based on established principles of Friedel-Crafts reactions.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The traditional Friedel-Crafts acylation, while effective, often presents environmental drawbacks, such as the use of stoichiometric amounts of corrosive catalysts and hazardous solvents. researchgate.net
Several green chemistry strategies could be applied to the synthesis of this compound:
Catalyst Replacement : A primary goal would be to replace the traditional Lewis acid, AlCl₃, which generates significant corrosive waste during aqueous workup. Heterogeneous solid acid catalysts are a promising alternative. routledge.com Materials such as sulfated zirconia or zeolites can catalyze Friedel-Crafts acylations and have the advantages of being easily separable from the reaction mixture, potentially recyclable, and less corrosive. routledge.comrsc.org
Alternative Acylating Agents : While acyl chlorides are common, they generate hydrogen chloride as a byproduct. Using a carboxylic acid anhydride, if available, could be a greener alternative. numberanalytics.com More advanced methods even explore the direct use of carboxylic acids with activating agents like methanesulfonic anhydride, which produces minimal and benign waste. organic-chemistry.orgacs.org
Safer Solvents : Many solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons (e.g., 1,2-dichloroethane) and nitrobenzene, are toxic. numberanalytics.com A green chemistry approach would involve searching for less hazardous solvent alternatives. In some cases, reactions can be run in the absence of a solvent or in greener media like ionic liquids. numberanalytics.com
By integrating these principles, the synthesis of this compound could be made more sustainable and environmentally friendly, aligning with modern standards for chemical manufacturing. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Oxo 7 9 Phenanthryl Heptanoate
Reactivity Profiles of the Keto Group in Ethyl 7-oxo-7-(9-phenanthryl)heptanoate
The ketone carbonyl group is a primary site of chemical reactivity, characterized by the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the keto group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.
However, the reactivity of this specific ketone is significantly influenced by the presence of the large, sterically demanding 9-phenanthryl group. This bulky substituent hinders the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to less hindered ketones.
Table 1: Predicted Reactivity with Common Nucleophiles
| Nucleophile | Reagent Example | Expected Product | Plausible Mechanistic Pathway |
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Ethyl 7-hydroxy-7-(9-phenanthryl)heptanoate | Nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the alkoxide intermediate. |
| Organometallic Reagents | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Ethyl 7-alkyl/aryl-7-hydroxy-7-(9-phenanthryl)heptanoate | Nucleophilic addition of the carbanionic R group to the carbonyl carbon, followed by acidic workup. |
| Cyanide Ion | Hydrogen Cyanide (HCN) with a catalytic amount of base | Ethyl 7-cyano-7-hydroxy-7-(9-phenanthryl)heptanoate (a cyanohydrin) | Nucleophilic attack by the cyanide ion on the carbonyl carbon, followed by protonation of the intermediate. |
| Ylides | Wittig Reagents (Ph₃P=CHR) | Ethyl 7-alkenyl-7-(9-phenanthryl)heptanoate | Nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. |
Alpha-Hydrogen Acidity and Enolization Chemistry
The hydrogen atoms on the carbon adjacent to the keto group (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. The pKa of α-hydrogens in typical ketones is around 19-21. libretexts.org The enolate can be formed by treatment with a suitable base.
The enolate of this compound can exist in two resonance forms, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. This enolate is a key intermediate in reactions such as alkylation and aldol (B89426) condensations. The equilibrium between the keto form and its corresponding enol tautomer is known as keto-enol tautomerism. For simple ketones, the keto form is generally more stable and predominates at equilibrium. pressbooks.pub
Diverse Reduction Reactions of the Keto Functionality
The keto group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Reduction to an Alcohol: As mentioned in the context of nucleophilic addition, hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding Ethyl 7-hydroxy-7-(9-phenanthryl)heptanoate.
Reduction to a Methylene Group (Deoxygenation): More vigorous reduction methods can completely remove the carbonyl oxygen.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. youtube.com These strongly acidic conditions might also lead to the hydrolysis of the ester group.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH). youtube.com The basic conditions of the Wolff-Kishner reduction are generally compatible with the ester functionality, making it a potentially more selective method for deoxygenation in this molecule.
Reactivity of the Ester Moiety in this compound
The ethyl ester group also provides a site for nucleophilic attack, primarily at the electrophilic carbonyl carbon of the ester.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 7-oxo-7-(9-phenanthryl)heptanoic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion. The kinetics of alkaline hydrolysis of esters are typically second-order. chemrxiv.org
Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound.
Controlled Reduction to Alcohols
The ester group is less reactive towards reduction than the keto group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to a primary alcohol. This reaction would also reduce the ketone, leading to a diol, 7-(9-phenanthryl)heptane-1,7-diol.
Selective reduction of the ester in the presence of the ketone is challenging. However, it might be possible by first protecting the ketone group (e.g., as a ketal), then reducing the ester with a reagent like LiAlH₄, and finally deprotecting the ketone.
Table 2: Summary of Functional Group Reactivity
| Functional Group | Reaction Type | Reagents | Product(s) |
| Keto | Nucleophilic Addition | NaBH₄ | Secondary Alcohol |
| Keto | Deoxygenation | Zn(Hg), HCl (Clemmensen) | Alkane |
| Keto | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Alkane |
| Ester | Hydrolysis (basic) | NaOH, H₂O | Carboxylate Salt |
| Ester | Hydrolysis (acidic) | H₃O⁺, H₂O | Carboxylic Acid |
| Ester | Transesterification | R'OH, H⁺ or RO⁻ | New Ester |
| Ester | Reduction | LiAlH₄ | Primary Alcohol |
| Both | Reduction | LiAlH₄ | Diol |
Electrophilic Aromatic Substitution on the Phenanthryl Ring System
The phenanthrene (B1679779) nucleus is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. numberanalytics.com The introduction of an acyl group at the 9-position, as is present in this compound, significantly influences the regioselectivity of subsequent substitution reactions.
In general, acyl groups are deactivating and meta-directing in electrophilic aromatic substitution on simple aromatic rings like benzene (B151609). This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, in polycyclic aromatic hydrocarbons such as phenanthrene, the directing effects can be more complex. The Friedel-Crafts acetylation of phenanthrene itself can yield a mixture of isomers, with the 9-acetylphenanthrene (B180964) being a major product under certain conditions, indicating the high reactivity of this position. researchgate.netrsc.org
For this compound, the 7-oxo-7-(9-phenanthryl)heptanoate substituent will deactivate the phenanthrene ring towards further electrophilic attack. Based on the principles of resonance and inductive effects, the positions meta to the 9-position would be least deactivated. However, the complex electronics of the phenanthrene system mean that substitution at other positions cannot be entirely ruled out. The precise product distribution would likely depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky side chain also playing a role.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Predicted Reactivity | Rationale |
| 1, 8 | Low | Steric hindrance from the peri-protons and the acyl side chain. |
| 2, 7 | Moderate | Meta to the deactivating acyl group. |
| 3, 6 | Moderate | Meta to the deactivating acyl group. |
| 4, 5 | Low | Ortho to the deactivating acyl group. |
| 10 | Low | Para to the deactivating acyl group. |
Oxidative Transformations of this compound
The phenanthrene ring system is susceptible to oxidation, typically at the 9 and 10 positions, which possess the most double-bond character. Common oxidizing agents like chromium(VI) oxide or ozone are known to convert phenanthrene into phenanthrene-9,10-dione. numberanalytics.com In the case of this compound, oxidation is expected to proceed similarly, yielding the corresponding dione.
Furthermore, the presence of the alkyl side chain introduces another potential site for oxidation. Studies on alkyl-substituted phenanthrenes have shown that enzymatic oxidation can occur at the benzylic position of the alkyl chain. nih.gov While chemical oxidation might be less selective, it is plausible that under certain conditions, oxidation of the methylene group adjacent to the phenanthryl ring could compete with oxidation of the ring itself. The presence of the carbonyl group in the side chain might influence the reactivity of these adjacent methylene groups. The ester functionality is generally stable to most oxidizing conditions that would affect the aromatic ring or the alkyl chain.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) |
| CrO₃, CH₃COOH | Ethyl 7-(9,10-dioxo-9,10-dihydrophenanthren-9-yl)-7-oxoheptanoate |
| O₃, then reductive workup | Aldehyde or carboxylic acid derivatives from ring cleavage |
| Fungal laccase/mediator systems | Phenanthrene-9,10-quinone and 2,2'-diphenic acid derivatives nih.gov |
| Peroxy acids (e.g., m-CPBA) | Phenanthrene-9,10-oxide derivative |
Intramolecular Rearrangement Reactions and Fragmentation Pathways
The carbonyl group in this compound opens up possibilities for photochemical rearrangements. Ketones are known to undergo Norrish Type I and Type II reactions upon exposure to UV light. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the phenanthryl ring, or the bond between the carbonyl carbon and the alkyl chain, leading to radical intermediates. A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon of the alkyl chain, followed by cleavage or cyclization.
In the context of mass spectrometry, the fragmentation of this compound would be expected to follow predictable pathways for ketones and esters. Alpha-cleavage adjacent to the carbonyl group would be a prominent fragmentation pathway, leading to the loss of the alkyl chain or the phenanthryl group. The McLafferty rearrangement is also a possibility, involving the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Table 3: Predicted Major Fragmentation Pathways in Mass Spectrometry
| Fragmentation Pathway | Key Fragment Ions (m/z) |
| α-cleavage (loss of alkyl chain) | C₁₄H₉CO⁺ |
| α-cleavage (loss of phenanthryl group) | C₆H₁₂COOC₂H₅⁺ |
| McLafferty rearrangement | [M - C₅H₁₀]⁺ |
| Loss of ethoxy group from ester | [M - OC₂H₅]⁺ |
Studies on Reaction Kinetics and Thermodynamic Parameters
Friedel-Crafts acylation reactions are also known to be influenced by reaction conditions, which can affect the product distribution and reaction rate. researchgate.net The rate of electrophilic substitution on the phenanthrene ring of this compound would be significantly slower than that of unsubstituted phenanthrene due to the deactivating effect of the acyl group. The activation energy for such a reaction would be higher, reflecting the less nucleophilic nature of the substituted aromatic ring.
Elucidation of Reaction Mechanisms Using Spectroscopic and Isotopic Labeling Methods
The mechanisms of the aforementioned reactions can be elucidated using a combination of spectroscopic techniques and isotopic labeling studies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be invaluable for characterizing the structures of reactants, intermediates, and products. uobasrah.edu.iqnih.govnih.gov For example, in an electrophilic substitution reaction, the position of the new substituent on the phenanthrene ring can be determined by analyzing the coupling patterns and chemical shifts in the ¹H NMR spectrum.
Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction. numberanalytics.comresearchgate.net For instance, to confirm the mechanism of a rearrangement reaction, specific carbon or hydrogen atoms in the starting material could be replaced with their heavier isotopes (¹³C or ²H). The position of these labels in the product, determined by mass spectrometry or NMR, would provide direct evidence for the proposed mechanism. Similarly, the absence of a kinetic isotope effect in an electrophilic aromatic substitution reaction when a C-H bond is replaced with a C-D bond can indicate that the C-H bond cleavage is not the rate-determining step of the reaction. libretexts.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 7 Oxo 7 9 Phenanthryl Heptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural elucidation of organic compounds in solution. For Ethyl 7-oxo-7-(9-phenanthryl)heptanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the chemical identity of each proton and carbon atom.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the phenanthrene (B1679779) ring and the aliphatic protons of the ethyl heptanoate (B1214049) chain.
The protons on the phenanthrene ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns would be complex due to the multiple spin-spin interactions between adjacent protons.
In the aliphatic region, the methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) would appear as a quartet, while the terminal methyl protons would be an upfield triplet. The methylene groups of the heptanoate chain would present as a series of multiplets. The methylene group adjacent to the ketone (C-6) would be deshielded and appear further downfield compared to the other methylene groups in the chain.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 9.0 | Multiplet |
| -OCH₂- (Ethyl) | ~4.1 | Quartet |
| -CH₂- (C-6) | ~3.0 | Triplet |
| -CH₂- (C-2) | ~2.3 | Triplet |
| -CH₂- (C-3, C-4, C-5) | 1.3 - 1.8 | Multiplet |
| -CH₃ (Ethyl) | ~1.2 | Triplet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbons of the ketone and the ester are the most deshielded, appearing significantly downfield (typically δ > 170 ppm). The aromatic carbons of the phenanthrene ring will resonate in the region of approximately δ 120-140 ppm. The aliphatic carbons of the ethyl heptanoate chain will appear in the upfield region of the spectrum (δ 10-65 ppm). The carbon of the -OCH₂- group in the ethyl ester will be found around δ 60 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (C-7) | >200 |
| Ester Carbonyl (C-1) | ~173 |
| Aromatic Carbons | 120 - 140 |
| -OCH₂- (Ethyl) | ~61 |
| Aliphatic -CH₂- Carbons | 20 - 40 |
| -CH₃ (Ethyl) | ~14 |
To unambiguously assign all signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling networks, allowing for the tracing of the connectivity within the aliphatic chain and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying the connections between the phenanthrene ring, the ketone, and the aliphatic chain, as well as the connectivity around the ester group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons, offering insights into the three-dimensional conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. nih.gov For this compound (C₂₃H₂₄O₃), the theoretical exact mass is 348.1725 Da. guidechem.com An experimental HRMS measurement close to this value would confirm the elemental composition of the molecule with high confidence.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation pathways of this compound would be expected to involve characteristic cleavages.
Common fragmentation patterns would likely include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Cleavage of the bond between the ketone and the phenanthrene ring.
Various fragmentations along the aliphatic chain.
Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing further confirmation of the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups: the ethyl ester, the ketone, and the phenanthryl aromatic system.
The most prominent peaks are expected to be the carbonyl (C=O) stretching vibrations. The aliphatic ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the aryl ketone carbonyl, being conjugated with the phenanthryl ring, would likely appear at a slightly lower wavenumber, typically between 1680-1660 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also show strong C-O stretching vibrations from the ester group in the 1300-1000 cm⁻¹ region. orgchemboulder.com
The phenanthryl group would be identified by the presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ region. The aliphatic heptanoate chain would contribute C-H stretching vibrations just below 3000 cm⁻¹ (for sp³ C-H bonds) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The combination of these specific absorption bands provides a unique "fingerprint" for the molecule, confirming the presence of its key structural components. researchgate.netresearchgate.net
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Phenanthryl) |
| ~2950-2850 | C-H Stretch | Aliphatic (Heptanoate Chain) |
| ~1740 | C=O Stretch | Ester |
| ~1670 | C=O Stretch | Aryl Ketone |
| ~1600-1450 | C=C Stretch | Aromatic (Phenanthryl) |
| ~1250 | C-O Stretch | Ester |
X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form of suitable quality, single-crystal X-ray diffraction analysis would provide a wealth of structural information.
This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. The planarity of the phenanthryl ring system could be confirmed, and the conformation of the flexible heptanoate chain in the solid state could be elucidated. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the phenanthryl rings of adjacent molecules. ed.ac.uk
While no specific crystal structure for this compound has been reported in the literature, analysis of related phenanthrene derivatives shows they often crystallize in monoclinic or orthorhombic space groups. ed.ac.ukresearchgate.net Such an analysis would provide the ultimate confirmation of the compound's structure and stereochemistry.
Table 3: Potential Information from X-ray Crystallography of this compound
| Parameter | Information Yielded |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Intermolecular Interactions | Nature of solid-state packing forces |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques that would be well-suited for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Given the aromatic nature and relatively high molecular weight of the compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would provide good retention and separation based on the compound's hydrophobicity. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape, would be employed. sielc.comwaters.com Detection could be readily achieved using a UV detector set to one of the absorption maxima of the phenanthryl chromophore (e.g., 254 nm), providing high sensitivity. auroraprosci.com This method would be ideal for determining the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC analysis would require a high-temperature capillary column, likely with a nonpolar or medium-polarity stationary phase, to handle the compound's relatively low volatility. researchgate.netresearchgate.net The mass spectrometer would then fragment the eluted compound in a predictable manner, producing a unique mass spectrum. This mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions, which would confirm the molecular weight and provide structural information, further corroborating the compound's identity. This technique is particularly useful for identifying and quantifying volatile impurities. nih.gov
Table 4: Suitable Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) | Purity Assessment, Quantification |
| GC-MS | Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometry (EI) | Identification, Impurity Profiling |
Computational and Theoretical Studies of Ethyl 7 Oxo 7 9 Phenanthryl Heptanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods would be essential in elucidating the electronic structure and preferred three-dimensional arrangement of Ethyl 7-oxo-7-(9-phenanthryl)heptanoate.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. Furthermore, DFT would provide insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Note: The data in this table is hypothetical and serves as an example of what DFT calculations would provide. No experimental or calculated data for this specific molecule was found.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer higher accuracy for the prediction of molecular parameters of this compound. These calculations would serve to benchmark the results obtained from DFT and provide more reliable data on properties such as electron correlation energies and refined geometrical parameters.
Conformational Analysis and Conformational Isomerism of the Alkyl Chain and Phenanthryl Moiety
The flexibility of the heptanoate (B1214049) alkyl chain and the potential for rotation around the bond connecting the carbonyl group to the phenanthryl ring suggest that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This would typically be performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step using a suitable computational method. The resulting potential energy surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Understanding the conformational preferences is critical as they can significantly influence the molecule's physical and chemical properties.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would aid in the analysis of experimental spectra. DFT calculations, for instance, can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared with experimental data, can help in the structural elucidation and assignment of signals. Similarly, the calculation of vibrational frequencies can predict the positions of characteristic IR absorption bands, such as the C=O stretching frequencies of the ketone and ester groups, and the aromatic C-H stretching of the phenanthryl moiety.
Table 2: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Ketone C=O Stretch (cm⁻¹) | Data not available |
Note: The data in this table is for illustrative purposes. Specific predicted values for this molecule are not available in the literature.
Reaction Mechanism Elucidation via Transition State Calculations
To understand the chemical reactivity of this compound, for instance in reactions involving the ketone or ester functional groups, transition state calculations would be performed. These calculations aim to locate the transition state structure, which is the highest energy point along the reaction coordinate. By determining the energy of the transition state relative to the reactants, the activation energy of the reaction can be calculated. This information is crucial for predicting reaction rates and understanding the reaction mechanism at a molecular level. For example, the mechanism of nucleophilic addition to the carbonyl group could be investigated using these methods.
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with a solvent or other molecules. An MD simulation would allow for the exploration of the conformational landscape and the study of how the molecule behaves at different temperatures. This would be particularly useful for understanding the flexibility of the alkyl chain and the rotational dynamics of the phenanthryl group.
Topological Analysis of Electron Density (e.g., AIM Theory) for Bonding Insights
While specific experimental or computational studies on the topological analysis of the electron density for this compound are not available in the current literature, the principles of the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, can be applied to provide a theoretical understanding of its bonding characteristics. wikipedia.orgamercrystalassn.org This analysis examines the topology of the electron density (ρ(r)) to define atomic interactions and characterize the nature of chemical bonds. nih.govuni-rostock.de
The core of AIM theory lies in the analysis of critical points in the electron density, where the gradient of the density is zero. uni-rostock.de Of particular importance are the bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de The properties at these BCPs provide quantitative insights into the nature of the chemical bond. Key descriptors include:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values are indicative of stronger, shared interactions (e.g., covalent bonds).
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. Positive values are typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is concentrated in the basins of the individual atoms. uniovi.es
Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. For a single bond, ε is near zero. Higher values of ellipticity indicate significant π-character, as seen in double or aromatic bonds.
Based on established AIM analyses of analogous functional groups, a hypothetical topological analysis of the key bonds in this compound can be constructed. The molecule contains several distinct bond types: the C=O bonds of the ketone and ester groups, the aromatic C-C bonds of the phenanthryl moiety, the C-O bonds of the ester, and the aliphatic C-C single bonds of the heptanoate chain.
The C=O bond of the ketone is expected to show a high value of ρ(r) and a negative ∇²ρ(r), characteristic of a strong covalent interaction. However, due to the high electronegativity of oxygen, the BCP will be displaced towards the carbon atom, and the interaction will have a degree of polar character. libretexts.org Its ellipticity will be high, reflecting the significant π-character of the double bond. The C=O bond of the ester group would exhibit similar, though slightly modified, characteristics due to the influence of the adjacent alkoxy group.
The C-C bonds within the phenanthrene (B1679779) ring are expected to have ρ(r) and ∇²ρ(r) values intermediate between those of single and double bonds, consistent with their aromatic character. researchgate.netrsc.org Their ellipticities would be significant, indicating the delocalization of π-electrons across the aromatic system. researchgate.net In contrast, the aliphatic C-C bonds of the heptanoate chain would exhibit lower ρ(r) values, negative ∇²ρ(r), and near-zero ellipticity, typical of σ-covalent bonds. The polar covalent C-O single bond of the ester group would show a lower ρ(r) than the C=O bond and a positive or slightly negative ∇²ρ(r), reflecting its mixed covalent and ionic character.
A hypothetical data table summarizing the expected AIM parameters for the principal bonds in this compound is presented below. These values are illustrative and based on typical results from computational studies on similar organic molecules.
| Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Expected Ellipticity (ε) | Bond Character Interpretation |
|---|---|---|---|---|
| C=O (Ketone) | ~0.30 - 0.40 | Negative | High (>0.1) | Polar Covalent, significant π-character |
| C-C (Phenanthrene) | ~0.25 - 0.30 | Negative | Moderate (~0.1 - 0.3) | Aromatic Covalent |
| C-C (Aliphatic Chain) | ~0.22 - 0.25 | Negative | Low (<0.05) | Covalent (σ-bond) |
| C-O (Ester) | ~0.20 - 0.24 | Slightly Negative to Positive | Low (<0.05) | Polar Covalent |
| C=O (Ester) | ~0.28 - 0.38 | Negative | High (>0.1) | Polar Covalent, significant π-character |
This theoretical application of AIM theory provides a powerful framework for understanding the subtle differences in the electronic structure and bonding within a multifunctional molecule like this compound. It allows for a quantitative description that complements traditional valence bond and molecular orbital theories.
Future Research Directions and Unexplored Avenues for Ethyl 7 Oxo 7 9 Phenanthryl Heptanoate
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of aromatic ketones often relies on classical methods such as Friedel-Crafts acylation, which can involve harsh conditions and environmentally challenging reagents. A primary avenue for future research is the development of more sustainable and efficient synthetic routes to Ethyl 7-oxo-7-(9-phenanthryl)heptanoate and its derivatives.
Visible-light-induced reactions represent a particularly promising green alternative. lidsen.com The use of photocatalysts, such as Eosin Y, with air as the oxidant, could enable the C-H oxygenation process to proceed at room temperature, avoiding the need for metal-based reagents. lidsen.com Researchers could explore the direct coupling of phenanthrene (B1679779) with a suitable heptanoate (B1214049) precursor under photoredox catalysis. This approach would not only be more environmentally benign but could also offer different selectivity and functional group tolerance.
Furthermore, advancements in transition-metal-catalyzed coupling reactions offer new possibilities. researchgate.net Methodologies like aromatization-assisted ring-closing metathesis could be adapted to construct the phenanthrene core with the keto-ester side chain already partially in place, providing a convergent and efficient pathway. acs.org A comparative analysis of potential synthetic routes highlights the trade-offs between traditional and modern methods.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Traditional Friedel-Crafts Acylation | Well-established, high yields possible. | Harsh Lewis acid catalysts, poor atom economy, potential for side reactions. | Optimization for milder conditions, use of solid acid catalysts. |
| Photoredox Catalysis (C-H Oxygenation) | Mild conditions (room temp), uses air as oxidant, metal-free. lidsen.com | Substrate scope, quantum yields, catalyst stability. | Screening of photocatalysts and reaction conditions for optimal efficiency. |
| Transition-Metal Cross-Coupling | High functional group tolerance, precise control of regioselectivity. | Catalyst cost and toxicity, ligand design. | Development of earth-abundant metal catalysts (e.g., iron, copper). |
| Ring-Closing Metathesis (RCM) | Convergent synthesis, access to complex derivatives. acs.org | Multi-step process, catalyst sensitivity. | Design of novel diene precursors for efficient cyclization. |
Investigation of Photophysical Properties and Photochemical Reactions
The phenanthrene moiety is a well-known fluorophore, and its derivatives are recognized for their interesting optical properties. academie-sciences.frnih.gov A thorough investigation into the photophysical properties of this compound is a critical next step. Key parameters to be investigated include its UV-visible absorption, fluorescence emission spectra, quantum yields, and excited-state lifetimes. ingentaconnect.com
Studies on similar phenanthrene derivatives have shown strong emissions in the blue region of the visible spectrum, often with unusually large Stokes shifts, making them candidates for optoelectronic applications. benthamdirect.comresearchgate.net It would be crucial to determine how the flexible keto-ester chain influences the electronic structure and excited-state dynamics of the phenanthrene core. The carbonyl group, in particular, can introduce n-π* transitions that may compete with the π-π* transitions of the aromatic system, potentially leading to complex photophysical behavior, including phosphorescence or intramolecular energy transfer.
Furthermore, the presence of the ketone functionality opens the door to a range of photochemical reactions, such as Norrish Type I and Type II reactions. The long alkyl chain in this compound makes it a prime candidate for a Norrish Type II reaction, which could lead to cyclization or cleavage products, offering pathways to new molecular structures.
| Property/Reaction | Experimental Technique | Information to be Gained |
| UV-Vis Absorption | UV-Vis Spectroscopy | Electronic transitions (π-π, n-π), molar absorptivity. |
| Fluorescence Emission | Fluorimetry | Emission wavelength, quantum yield, Stokes shift. |
| Excited-State Lifetime | Time-Resolved Fluorescence Spectroscopy | Rate of radiative and non-radiative decay processes. |
| Photochemical Reactivity | Preparative Photolysis followed by NMR/MS | Identification of products from Norrish reactions, photocycloadditions. |
Advanced Spectroscopic Studies Under Extreme Conditions
Probing the behavior of this compound under non-standard conditions can provide deeper insights into its molecular properties. High-pressure spectroscopy can be used to study changes in molecular conformation and intermolecular interactions. The flexible heptanoate chain may adopt different conformations under pressure, which could, in turn, affect the packing of the phenanthrene units and alter the compound's bulk electronic properties.
Low-temperature spectroscopy, including cryogenic matrix isolation techniques, would be invaluable for resolving fine vibronic structures in the absorption and emission spectra. This can provide a more detailed understanding of the molecule's excited-state potential energy surfaces. Furthermore, examining the compound at low temperatures can help to isolate and characterize transient species and reactive intermediates that may be too short-lived to observe at room temperature.
Development of High-Throughput Screening Methodologies for Reactivity and Derivatization
To accelerate the discovery of new applications, high-throughput screening (HTS) methodologies are essential. Ketones are important building blocks in organic synthesis, but their detection in HTS formats can be challenging due to a lack of strong photometric properties. cas.cn
Recent developments have introduced fluorescent probes, such as para-methoxy-2-amino benzamidoxime (B57231) (PMA), for the rapid and sensitive detection of structurally diverse ketones in microplate formats. nih.govacs.org Adopting such a system would allow for the rapid screening of reaction conditions for the derivatization of the ketone group in this compound. This could be applied to screen libraries of catalysts for reactions like reductions, reductive aminations, or aldol (B89426) condensations, quickly identifying optimal conditions for generating a diverse range of new molecules. This approach has been successfully used in enzyme mining and protein engineering to enhance catalytic activity for transformations involving ketones. researchgate.net
Application in Emerging Niche Areas of Chemical Research
The unique hybrid structure of this compound—a rigid aromatic signaling unit linked to a flexible chain—makes it an intriguing candidate for several niche applications.
Chemical Sensors: The phenanthrene core's fluorescence is known to be sensitive to its local environment. The ketone and ester functionalities could act as binding sites for specific metal ions or small molecules. Binding events could modulate the photophysical properties of the phenanthrene unit through mechanisms like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. This could form the basis for novel chemosensors.
Organic Electronics: Phenanthrene-based molecules have been investigated as stable semiconductor materials for organic field-effect transistors (OFETs) and as emissive components in organic light-emitting diodes (OLEDs). rsc.orggoogle.comrsc.org The long alkyl chain of this compound could enhance solubility and improve film-forming properties in solution-processed devices, while the phenanthrene core provides the necessary electronic functionality.
Interdisciplinary Research Collaborations for Expanded Applications
Realizing the full potential of this compound will require collaboration across scientific disciplines.
With Materials Scientists: To design and fabricate organic electronic devices like OFETs and OLEDs, leveraging the compound's potential semiconducting and emissive properties.
With Physicists: To conduct advanced spectroscopic and computational studies to build a fundamental understanding of the molecule's electronic and photophysical behavior.
With Supramolecular Chemists: To explore the self-assembly properties of this molecule and its derivatives, potentially leading to the formation of liquid crystals, gels, or other ordered nanostructures.
With Analytical Chemists: To develop and validate new sensory applications based on the compound's potential for fluorescence modulation in the presence of specific analytes.
Through such collaborative efforts, the fundamental knowledge gained from the research avenues described above can be translated into practical innovations and tangible technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
